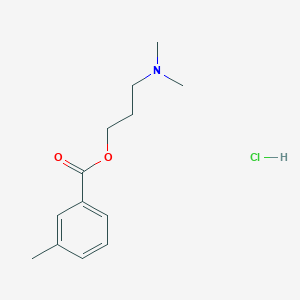
3-bromo-N-(3-fluorophenyl)-4-methoxybenzenesulfonamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the amidation reaction, which is a crucial step in obtaining the desired sulfonamide compound. For instance, a similar compound, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, was synthesized through an amidation reaction, confirmed by spectroscopic methods such as FTIR, 1H and 13C NMR, and mass spectrometry, alongside single crystal X-ray diffraction analysis (Deng et al., 2021).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be elucidated through various spectroscopic techniques, as well as X-ray crystallography. These methods provide detailed information about the molecular geometry, bond lengths, and angles, crucial for understanding the compound's chemical behavior. The density functional theory (DFT) calculations further support these structural findings by providing insights into the electrostatic potential and frontier molecular orbitals of the molecule, offering a theoretical perspective on its physical and chemical properties (Deng et al., 2021).
Chemical Reactions and Properties
Sulfonamides can undergo various chemical reactions, reflecting their versatile chemical properties. For example, the reaction of N,N-dibromobenzenesulfonamide with different derivatives can lead to a range of products, demonstrating the compound's reactivity and potential for further chemical modifications (Adachi & Otsuki, 1976).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as melting points and solubility, can be determined through thermal analysis and solubility studies. These properties are essential for understanding the compound's behavior in different environments and its potential applications in various fields.
Chemical Properties Analysis
Sulfonamides exhibit a range of chemical properties, including their ability to act as enzyme inhibitors. Their inhibitory activities against enzymes like acetylcholinesterase have been evaluated, providing insights into their potential therapeutic applications (Abbasi et al., 2018). Furthermore, studies on the interaction energies, hydrogen bonding, and π-π stacking interactions in sulfonamide compounds contribute to our understanding of their molecular interactions and stability (Karakaya et al., 2015).
Propriétés
IUPAC Name |
3-bromo-N-(3-fluorophenyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNO3S/c1-19-13-6-5-11(8-12(13)14)20(17,18)16-10-4-2-3-9(15)7-10/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXOJEZHZPZPBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(3-fluorophenyl)-4-methoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]pyrimidine](/img/structure/B4022951.png)



![N-(5-chloro-2-methylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4022970.png)

![1-[2-(dimethylamino)ethyl]-N-[1-methyl-1-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4022973.png)

![ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4022982.png)
![5,5'-[(4-chlorophenyl)methylene]bis[6-hydroxy-2-(propylthio)-4(3H)-pyrimidinone]](/img/structure/B4022994.png)
![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanone](/img/structure/B4023007.png)

![5-cyclohexyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4023016.png)
![3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)propanamide](/img/structure/B4023035.png)